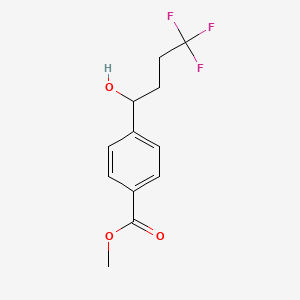

Methyl 4-(4,4,4-trifluoro-1-hydroxybutyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-(4,4,4-trifluoro-1-hydroxybutyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3O3/c1-18-11(17)9-4-2-8(3-5-9)10(16)6-7-12(13,14)15/h2-5,10,16H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKLKMELCTUIEJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(CCC(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Trifluoromethylation Approach

One of the reported methods involves nucleophilic trifluoromethylation of a benzoate derivative bearing an aldehyde or ketone functionality at the para position, followed by reduction to the hydroxy compound.

- Starting material: methyl 4-formylbenzoate or methyl 4-acetylbenzoate.

- Reagent: trifluoromethyl anion sources such as trifluoromethyltrimethylsilane (TMS-CF3) or trifluoromethylated organometallic reagents.

- Conditions: The trifluoromethylation is typically performed in anhydrous solvents like tetrahydrofuran (THF) at low temperatures (-78 °C to 0 °C) under inert atmosphere.

- Workup: The intermediate trifluoromethylated ketone or aldehyde is reduced using sodium borohydride or other mild hydride sources to yield the hydroxybutyl derivative.

This approach allows for the introduction of the trifluoromethyl group with high regioselectivity and stereocontrol when chiral catalysts or auxiliaries are employed.

Grignard Reaction-Based Synthesis

Grignard reagents derived from trifluoromethylated alkyl halides have been utilized to add to methyl 4-formylbenzoate, forming the corresponding secondary alcohol.

- Preparation of trifluoromethylated Grignard reagent: Reaction of 4-bromo-1,1,1-trifluorobutane with magnesium in dry ether.

- Addition step: The Grignard reagent is added to methyl 4-formylbenzoate at low temperature to form the tertiary alkoxide intermediate.

- Hydrolysis: Acidic workup yields methyl 4-(4,4,4-trifluoro-1-hydroxybutyl)benzoate.

This method benefits from straightforward reaction conditions and good yields but requires careful handling of moisture-sensitive reagents.

Reduction of Dithiane or Protected Intermediates

An alternative synthetic route involves the conversion of methyl 4-formylbenzoate to its dithiane derivative, which can be selectively deprotected and functionalized to introduce the trifluoromethylated hydroxybutyl side chain.

- Formation of dithiane intermediate via reaction with 1,3-dithiane under acidic catalysis.

- Functionalization with trifluoromethylated alkylating agents.

- Subsequent deprotection and reduction steps to reveal the hydroxy group.

This multi-step approach allows for enhanced control over stereochemistry and functional group compatibility.

Experimental Data and Yields

The yields and reaction conditions from representative literature examples are summarized in the following table:

Analytical Characterization

Typical characterization data for this compound include:

- Nuclear Magnetic Resonance (NMR): Proton NMR shows aromatic signals around δ 7.5-7.2 ppm, a multiplet for the hydroxy-bearing methine proton near δ 4.5-4.6 ppm, and signals for the aliphatic chain. Fluorine NMR confirms the trifluoromethyl group.

- Mass Spectrometry (MS): Molecular ion peak consistent with formula C12H13F3O3 (Molecular weight 262.23 g/mol).

- Infrared Spectroscopy (IR): Broad O-H stretch around 3400 cm⁻¹ and ester carbonyl stretch near 1735 cm⁻¹.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Position

The bromine atom at the 5-position undergoes nucleophilic substitution under mild conditions, enabling functionalization with nucleophiles such as amines, thiols, or alkoxides.

Example Reaction :

Reaction with morpholine in dimethylformamide (DMF) at 80°C in the presence of potassium carbonate yields a morpholine-substituted derivative.

| Reagents/Conditions | Outcome |

|---|---|

| Morpholine, K₂CO₃, DMF, 80°C | Substitution of Br with morpholine, generating a tertiary amine product |

This reaction is critical for synthesizing analogs with modified electronic or steric properties.

Suzuki-Miyaura Cross-Coupling

The bromine atom participates in palladium-catalyzed cross-coupling reactions with boronic acids, enabling aryl or heteroaryl group introduction.

Example Reaction :

Coupling with phenylboronic acid using tetrakis(triphenylphosphine)palladium(0) in a dioxane/water mixture produces a biaryl derivative.

| Reagents/Conditions | Outcome |

|---|---|

| Pd(PPh₃)₄, PhB(OH)₂, Na₂CO₃, dioxane/H₂O, 90°C | Biaryl product via C–C bond formation |

This method is widely used to expand the compound’s aromatic framework for drug-discovery applications.

Amine Functionalization: Alkylation and Acylation

The primary amine group undergoes alkylation or acylation to form secondary amines or amides, respectively.

Alkylation

Reaction with ethyl bromoacetate in DMF at 100°C produces an alkylated amine:

| Reagents/Conditions | Outcome |

|---|---|

| Ethyl bromoacetate, TEA, DMF, 100°C | N-alkylated product with ester functionality |

Acylation

Treatment with acetyl chloride in dichloromethane (DCM) at 0°C yields an acetylated derivative:

| Reagents/Conditions | Outcome |

|---|---|

| Acetyl chloride, pyridine, DCM | N-acetylated amide product |

These reactions enhance solubility or introduce protective groups for further synthetic steps.

Salt Formation

The free base is converted to its hydrochloride salt for improved stability and handling :

| Reagents/Conditions | Outcome |

|---|---|

| HCl gas in diethyl ether | Hydrochloride salt (white crystalline solid) |

The salt form (CAS: 1190931-41-9) is preferred in pharmaceutical formulations .

Deprotection of tert-Butoxycarbonyl (Boc) Groups

If the amine is Boc-protected, deprotection with trifluoroacetic acid (TFA) regenerates the free amine :

| Reagents/Conditions | Outcome |

|---|---|

| 50% TFA in DCM, room temperature | Removal of Boc protecting group |

This step is essential in multi-step syntheses of complex molecules .

Cyclization Reactions

The amine group can participate in cyclization reactions with carbonyl compounds. For example, condensation with aldehydes forms imine intermediates, which cyclize to yield heterocyclic products.

Scientific Research Applications

Methyl 4-[(1S)-4,4,4-trifluoro-1-hydroxybutyl]benzoate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 4-[(1S)-4,4,4-trifluoro-1-hydroxybutyl]benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. It can inhibit specific enzymes by binding to their active sites, thereby modulating various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The closest structural analog is Methyl 4-(4,4,4-trifluorobutanoyl)benzoate (CAS RN: 952107-73-2, Molecular Formula: C₁₂H₁₁F₃O₃, MW: 260.21 g/mol) . Key differences include:

- Functional Groups : The target compound has a hydroxyl (-OH) group on the butyl chain, whereas the analog contains a ketone (-CO-) .

- The ketone group in the analog may favor nucleophilic additions (e.g., Grignard reactions) or reductions to alcohols.

- Stereochemical Complexity : The (S)-configuration in the target compound introduces chirality, which is absent in the ketone analog. This could influence biological activity or crystallization behavior.

Physical and Chemical Properties

Electronic and Crystallographic Considerations

- Electron-Withdrawing Effects : Both compounds benefit from the trifluoromethyl group’s inductive effects, which stabilize adjacent negative charges and modulate aromatic electrophilic substitution patterns.

Biological Activity

Methyl 4-(4,4,4-trifluoro-1-hydroxybutyl)benzoate is a compound of interest in pharmacological research due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- Chemical Formula : C12H14F3O3

- Molecular Weight : 270.24 g/mol

- CAS Number : 115933-50-1

The compound exhibits significant lipophilicity and permeability across biological membranes, making it a candidate for various pharmacological applications.

Antidiabetic Activity

Recent studies have highlighted the antidiabetic properties of this compound. In vitro assays demonstrated its ability to inhibit alpha-amylase and protein tyrosine phosphatase 1B (PTP-1B), which are key enzymes involved in glucose metabolism.

| Concentration (μM) | Alpha-Amylase Inhibition (%) | IC50 (μM) |

|---|---|---|

| 500 | 78.85 | 4.58 |

| 250 | 73.08 | |

| 125 | 68.90 | |

| 62.5 | 62.28 | |

| 31.25 | 58.47 |

The IC50 value indicates the concentration required to inhibit enzyme activity by half; for comparison, the standard drug acarbose has an IC50 of 1.58 μM .

Antioxidant Activity

The compound also exhibits antioxidant properties, which are essential for protecting cells from oxidative stress. In DPPH radical scavenging assays, it showed promising results:

| Concentration (μM) | DPPH Scavenging Activity (%) | IC50 (μM) |

|---|---|---|

| Varies | High | 2.36 |

These findings suggest that this compound has the potential to mitigate oxidative damage in biological systems .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound inhibits key enzymes such as alpha-amylase and PTP-1B, contributing to its antidiabetic effects.

- Antioxidant Activity : By scavenging free radicals, it reduces oxidative stress, which is linked to various diseases including diabetes and cardiovascular disorders.

- Cell Membrane Interaction : Its lipophilic nature allows it to penetrate cell membranes effectively, enhancing its bioavailability and activity.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

- A study published in MDPI demonstrated that this compound displayed significant inhibition of alpha-amylase and PTP-1B with promising IC50 values compared to standard drugs .

- Another investigation highlighted its antioxidant capacity through DPPH assays, indicating a potential role in protective health applications .

Q & A

Basic: What synthetic methodologies are recommended for preparing Methyl 4-(4,4,4-trifluoro-1-hydroxybutyl)benzoate?

Synthesis typically involves coupling a trifluorinated hydroxybutyl moiety to a methyl benzoate core. Key steps include:

- Esterification or nucleophilic substitution to introduce the trifluoro-hydroxybutyl group.

- Acid-catalyzed reactions (e.g., using acetic acid/HCl for cyclization or protecting group removal, as seen in similar ester syntheses) .

- Purification via recrystallization or chromatography. For analogs like piperazine-linked benzoates, yields >70% are achievable with optimized stoichiometry and temperature control .

Optimization Tips : Monitor reaction progress via TLC or HPLC. Adjust equivalents of trifluoro reagents to minimize side products.

Basic: Which spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Identify proton environments (e.g., trifluoro group splitting patterns, hydroxyl proton shifts). For example, aromatic protons in similar benzoates appear at δ 7.8–8.2 ppm .

- HRMS : Confirm molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions). Discrepancies >2 ppm suggest impurities or incorrect assignments .

- FT-IR : Detect hydroxyl (3200–3600 cm⁻¹) and ester carbonyl (1700–1750 cm⁻¹) stretches.

Data Interpretation : Compare with computational predictions (e.g., DFT-calculated NMR shifts) to validate assignments .

Advanced: How can density functional theory (DFT) predict electronic properties or reaction pathways?

- Functional Selection : Use hybrid functionals like B3LYP (as validated for thermochemical accuracy in small molecules) to model electronic effects of the trifluoro group .

- Applications :

- Calculate electrostatic potential surfaces to predict nucleophilic/electrophilic sites.

- Simulate reaction mechanisms (e.g., ester hydrolysis) by optimizing transition-state geometries.

- Validation : Compare computed vs. experimental IR/NMR data to refine models .

Advanced: What crystallographic challenges arise with this compound, and how are they addressed?

- Challenges :

- Disorder in the trifluoro-hydroxybutyl chain due to rotational flexibility.

- Weak diffraction from light atoms (e.g., fluorine).

- Solutions :

- Data Collection : High-resolution synchrotron data (λ < 1 Å) improves fluorine atom localization .

Advanced: How are contradictions in spectroscopic or crystallographic data resolved?

- Case Example : If NMR suggests a planar ester group but crystallography shows torsional strain:

- Statistical Validation : Use R-factor metrics and residual density maps to confirm structural accuracy .

Basic: What experimental conditions affect the compound’s stability?

- pH Sensitivity : Ester hydrolysis accelerates under basic conditions (pH > 9). Stabilize with buffered solutions (pH 5–7).

- Thermal Stability : Decomposition observed >150°C. Store at –20°C under inert atmosphere.

- Light Exposure : UV light may degrade the trifluoro group; use amber vials for long-term storage .

Advanced: How does the trifluoro-hydroxybutyl group influence bioactivity in structure-activity studies?

- Electronic Effects : The -CF₃ group increases electronegativity, enhancing binding to hydrophobic pockets (e.g., in enzyme active sites).

- Hydrogen Bonding : The hydroxyl group mediates interactions with residues like serine or tyrosine.

- Comparative Studies : Analogs with -OCH₃ or -Cl substituents show reduced activity, highlighting the trifluoro group’s role in potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.